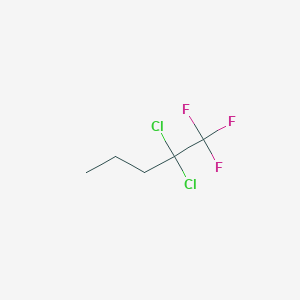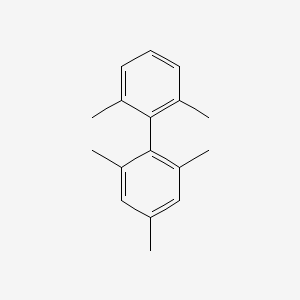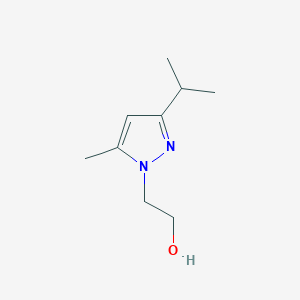![molecular formula C11H19NO2Si B14138580 10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89101-71-3](/img/structure/B14138580.png)
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is a spiro compound characterized by a unique structure that includes oxygen, nitrogen, and silicon atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a silicon-containing precursor with an ethyl-substituted dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro ring systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro ring system but differ in the specific atoms and functional groups present.
1,3-Dioxane derivatives: Compounds with a dioxane ring system, which may exhibit similar chemical properties but lack the spiro configuration.
1,3-Oxathiane derivatives: These compounds contain an oxathiane ring and may have similar stereochemistry but different reactivity.
Uniqueness
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is unique due to its combination of oxygen, nitrogen, and silicon atoms within a spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89101-71-3 |
|---|---|
Molekularformel |
C11H19NO2Si |
Molekulargewicht |
225.36 g/mol |
IUPAC-Name |
10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C11H19NO2Si/c1-2-12-6-8-13-15(14-9-7-12)10-4-3-5-11-15/h3-5,10H,2,6-9,11H2,1H3 |
InChI-Schlüssel |
ZHXBMWPZWDMJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCO[Si]2(CC=CC=C2)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
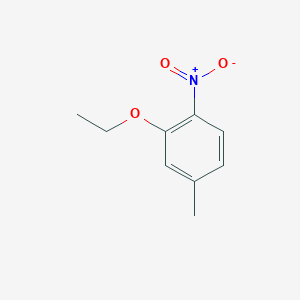
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
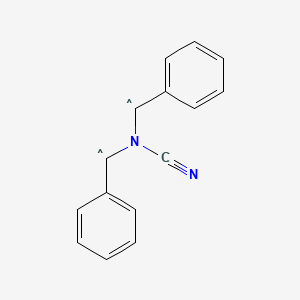
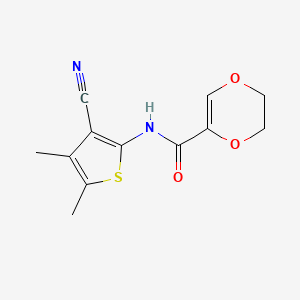
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
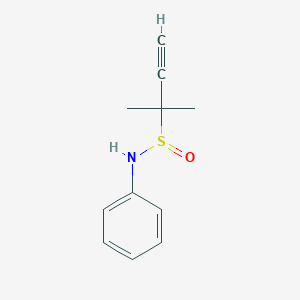
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
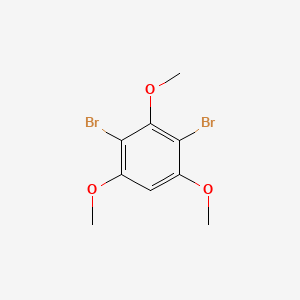
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
